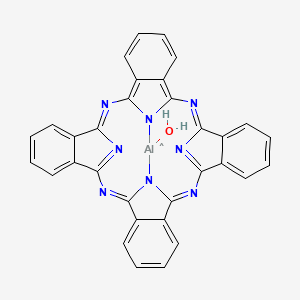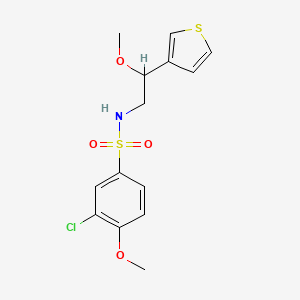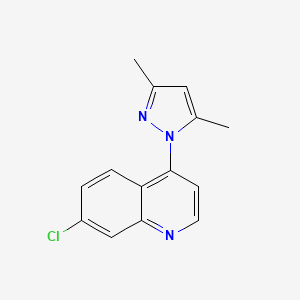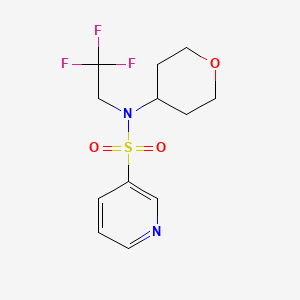
Aluminum phthalocyanine hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum phthalocyanine hydroxide is a metal phthalocyanine compound with the chemical formula C32H17AlN8O. It is a derivative of phthalocyanine, a macrocyclic compound that consists of four isoindole units linked by nitrogen atoms to form a conjugated ring system. The central aluminum ion is coordinated to the nitrogen atoms of the phthalocyanine ring and a hydroxide group. This compound is known for its remarkable chemical, mechanical, and thermal stability, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminum phthalocyanine hydroxide can be synthesized through several methods. One common approach involves the reaction of phthalonitrile with aluminum chloride in the presence of a base, followed by hydrolysis to introduce the hydroxide group. The reaction typically occurs under high-temperature conditions and requires a solvent such as dimethylformamide (DMF) or nitrobenzene.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the controlled addition of reactants and careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum phthalocyanine hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum phthalocyanine oxide.
Reduction: It can be reduced to form aluminum phthalocyanine.
Substitution: The hydroxide group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: Aluminum phthalocyanine oxide.
Reduction: Aluminum phthalocyanine.
Substitution: Various substituted aluminum phthalocyanine derivatives.
Aplicaciones Científicas De Investigación
Aluminum phthalocyanine hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other phthalocyanine derivatives.
Biology: Employed in photodynamic therapy for cancer treatment due to its photosensitizing properties.
Medicine: Investigated for its potential in antimicrobial and antiviral therapies.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
Mecanismo De Acción
The mechanism of action of aluminum phthalocyanine hydroxide involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and destroys them upon light activation.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc phthalocyanine
- Copper phthalocyanine
- Iron phthalocyanine
- Magnesium phthalocyanine
Uniqueness
Aluminum phthalocyanine hydroxide is unique due to its specific coordination of the aluminum ion with a hydroxide group, which imparts distinct chemical and photophysical properties. Compared to other metal phthalocyanines, it exhibits higher stability and efficiency in generating reactive oxygen species, making it particularly effective in photodynamic therapy applications.
Propiedades
Número CAS |
15554-15-1 |
|---|---|
Fórmula molecular |
C32H17AlN8O |
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
aluminum;2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene;hydroxide |
InChI |
InChI=1S/C32H16N8.Al.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+3;/p-1 |
Clave InChI |
QMBKZWHVFIDIRL-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[OH-].[Al+3] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2558417.png)
![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)
![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)


![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)

![(2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)


![4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2558435.png)

